5-[(4-tert-butylphenoxy)methyl]-N-propyl-2-furamide
描述
5-[(4-tert-butylphenoxy)methyl]-N-propyl-2-furamide, also known as TAK-875, is a novel and selective agonist of the G protein-coupled receptor GPR40. This compound has been developed as a potential treatment for type 2 diabetes mellitus, a chronic metabolic disorder that affects millions of people worldwide.
作用机制
5-[(4-tert-butylphenoxy)methyl]-N-propyl-2-furamide acts as an agonist of the GPR40 receptor, which is expressed in pancreatic beta cells. Activation of this receptor stimulates insulin secretion in response to glucose, leading to improved glycemic control. This compound is highly selective for the GPR40 receptor and does not activate other G protein-coupled receptors, reducing the risk of off-target effects.
Biochemical and Physiological Effects:
This compound has been shown to improve glucose tolerance, insulin sensitivity, and glycemic control in animal models of diabetes and in clinical trials. In addition, this compound has been shown to stimulate insulin secretion in a glucose-dependent manner, reducing the risk of hypoglycemia. This compound has also been shown to have a favorable safety profile, with no significant adverse effects reported in clinical trials.
实验室实验的优点和局限性
5-[(4-tert-butylphenoxy)methyl]-N-propyl-2-furamide is a highly selective agonist of the GPR40 receptor, making it a valuable tool for studying the role of this receptor in glucose homeostasis and insulin secretion. However, this compound is not widely available and may be expensive to obtain. In addition, this compound has not been extensively studied in non-diabetic animal models, limiting its potential applications in basic research.
未来方向
There are several potential future directions for research on 5-[(4-tert-butylphenoxy)methyl]-N-propyl-2-furamide. One area of interest is the potential use of this compound in combination with other antidiabetic agents, such as metformin or insulin, to improve glycemic control in patients with type 2 diabetes mellitus. Another area of interest is the potential use of this compound in the treatment of other metabolic disorders, such as obesity or dyslipidemia. Finally, further studies are needed to evaluate the long-term safety and efficacy of this compound in humans.
科学研究应用
5-[(4-tert-butylphenoxy)methyl]-N-propyl-2-furamide has been extensively studied in preclinical and clinical trials to evaluate its efficacy and safety in the treatment of type 2 diabetes mellitus. In preclinical studies, this compound has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. In clinical trials, this compound has been shown to improve glycemic control and reduce fasting plasma glucose levels in patients with type 2 diabetes mellitus.
属性
IUPAC Name |
5-[(4-tert-butylphenoxy)methyl]-N-propylfuran-2-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO3/c1-5-12-20-18(21)17-11-10-16(23-17)13-22-15-8-6-14(7-9-15)19(2,3)4/h6-11H,5,12-13H2,1-4H3,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAMJDZVGVYEHHC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC=C(O1)COC2=CC=C(C=C2)C(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
10.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49670066 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。